2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves oxidation with potassium ferricyanide in an alkaline medium to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: Reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent typically enters the 5-position of the furan ring.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS) as the brominating agent.
Hydroxymethylation: Formaldehyde is commonly used.
Formylation: Employs formylating agents such as formic acid or formyl chloride.
Acylation: Acyl chlorides or anhydrides are used as acylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Investigated for its electronic properties and potential use in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may disrupt key cellular signaling pathways by binding to enzymes or receptors involved in cell proliferation and survival . Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine: Another heterocyclic compound with a similar fused ring system but with an imidazole ring instead of a pyrrole ring.
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring fused to the pyridine ring.
Furo[2,3-b]pyridine: A simpler analog without the additional pyrrole ring.
Uniqueness
2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .
Properties
Molecular Formula |
C11H8N2O |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H8N2O/c1-3-8-7-9(10-4-2-6-14-10)13-11(8)12-5-1/h1-7H,(H,12,13) |
InChI Key |
NSKZFOXETNNJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CC=CO3)N=C1 |
Origin of Product |
United States |
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